Mycophenolic Acid (CAS: 24280-93-1) is the biologically active compound responsible for the immunosuppressive effects of its widely used prodrug, mycophenolate mofetil (MMF), and salt, mycophenolate sodium.[1][2][3] As a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), MPA selectively blocks the de novo pathway of guanine nucleotide synthesis.[2][4] This mechanism preferentially inhibits the proliferation of T and B lymphocytes, which are highly dependent on this pathway, making MPA a cornerstone molecule for immunosuppressive and anti-proliferative research.[4][5] For laboratory applications, procuring MPA itself provides the active metabolite directly, bypassing the metabolic conversion steps required for its prodrug and salt forms.[6][7]
Substituting Mycophenolic Acid (MPA) with its common clinical forms—the prodrug Mycophenolate Mofetil (MMF) or the enteric-coated sodium salt (EC-MPS)—is unsuitable for most in vitro and formulation development applications. MMF requires enzymatic hydrolysis by carboxylesterases, primarily in the liver and intestines, to become active MPA; this conversion is slow and variable in cell culture or buffer systems, introducing significant experimental uncertainty.[1][8] For example, the in vitro half-life of MMF in human plasma is over 15 hours.[8] Similarly, EC-MPS is designed for delayed release in the small intestine and its dissolution is pH-dependent, making it inappropriate for direct use in standard culture media or buffer systems.[9][10][11] Procuring MPA directly ensures that the known, active compound is immediately available to the biological system at a precise concentration, eliminating confounding variables related to prodrug conversion rates, pH-dependent dissolution, or the presence of byproducts like morpholino ethanol from MMF hydrolysis.[4]
Mycophenolic Acid (MPA) is an organic acid with a pKa of 4.5, making its solubility highly pH-dependent.[12] It is sparingly soluble in water at neutral pH (13 μg/mL at 25°C) but its solubility increases in alkaline conditions.[13] In contrast, its prodrug, Mycophenolate Mofetil (MMF), is an ester that is only slightly soluble in water (43 μg/mL at pH 7.4) and requires organic solvents like DMSO or DMF for stock solution preparation.[8][13] For researchers preparing aqueous buffers or cell culture media without organic solvents, the ability to dissolve MPA directly by adjusting pH offers a significant handling advantage over MMF.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 13 μg/mL (sparingly soluble in water at 25°C); solubility is pH-dependent[13] |
| Comparator Or Baseline | Mycophenolate Mofetil (MMF): 43 μg/mL (slightly soluble at pH 7.4)[13] |
| Quantified Difference | MPA's solubility is directly manipulable with pH, unlike the ester MMF, which often requires organic solvents for dissolution into aqueous systems.[8] |
| Conditions | Aqueous buffer at or near physiological pH (7.4). |
For direct-to-media cell culture experiments or the development of aqueous formulations, MPA provides a clear processing advantage by avoiding the use of organic solvents which can be cytotoxic or interfere with assays.
Mycophenolic Acid (MPA) is the direct, active inhibitor of IMPDH. When added to in vitro systems, its biological effect is immediate, limited only by cell uptake. In contrast, Mycophenolate Mofetil (MMF) is a prodrug that must be hydrolyzed by cellular esterases to MPA before it can exert any pharmacological effect.[12][13] This conversion process introduces a time lag and variability dependent on the esterase activity of the specific cell line or tissue preparation being used.[8] Studies show that MMF is hydrolyzed by carboxylesterases CES1 and CES2, with hepatic microsomes showing approximately 6-fold higher hydrolytic activity than intestinal microsomes, illustrating the tissue-dependent variability of activation.[8] Using MPA ensures a direct, predictable dose-response relationship in cell-based assays without the confounding kinetics of prodrug metabolism.[6]
| Evidence Dimension | Requirement for Bioactivation |
| Target Compound Data | Directly active, no metabolic conversion required.[12] |
| Comparator Or Baseline | Mycophenolate Mofetil (MMF): Requires enzymatic hydrolysis by carboxylesterases to become active.[8][13] |
| Quantified Difference | MPA provides 100% active compound on delivery, whereas MMF activity is dependent on variable enzymatic conversion rates.[8] |
| Conditions | In vitro cell culture or enzymatic assays. |
For quantitative pharmacology and mechanism-of-action studies, using the active compound (MPA) is essential for reproducible and accurately timed dose-response experiments.
Mycophenolic Acid is a potent inhibitor of human IMPDH2, with reported IC50 values in the nanomolar range. One study reported an IC50 of approximately 106 nM for MPA against recombinant human IMPDH2.[12] Other IMPDH inhibitors, such as Mizoribine, also target the enzyme but may exhibit different potency and binding characteristics.[13] While both are used as immunosuppressants, MPA's specific non-competitive inhibition of the NAD+ cofactor site provides a distinct mechanistic profile compared to substrate-analog inhibitors like Mizoribine.[6][8] For studies requiring a well-characterized, potent, and non-competitive IMPDH inhibitor, MPA serves as a benchmark compound.
| Evidence Dimension | IMPDH2 Inhibition IC50 |
| Target Compound Data | ~106 nM[12] |
| Comparator Or Baseline | Mizoribine (another IMPDH inhibitor, acts as a substrate analog).[6][8] |
| Quantified Difference | MPA demonstrates potent, nanomolar inhibition of the target enzyme.[12] |
| Conditions | Recombinant human IMPDH2 enzyme activity assay. |
Procuring MPA provides a reference standard for potent IMPDH inhibition, critical for benchmarking new compounds or for use in assays where maximal, direct inhibition of the enzyme is required.
For establishing precise dose-response curves and studying the direct cellular effects of IMPDH inhibition on lymphocytes, cancer cells, or endothelial cells.[12][13] Using MPA eliminates the variable latency and conversion efficiency of MMF, ensuring that observed effects are directly attributable to a known concentration of the active drug.[8]
When developing novel formulations (e.g., topical, transdermal, or targeted nanoparticles), working with the active ingredient is essential. MPA's pH-dependent solubility provides a key parameter for creating stable aqueous or hydro-alcoholic formulations, a task complicated by the poor aqueous solubility and ester nature of MMF.[6]
As a well-characterized, potent, and non-competitive inhibitor of IMPDH, high-purity MPA is the required material for kinetic studies, inhibitor screening assays, and co-crystallization trials to understand the structural basis of its activity.[1]
MPA's activity is not limited to immunosuppression; it inhibits the replication of various viruses and eukaryotic pathogens that rely on de novo guanine synthesis.[14] It serves as a critical positive control and benchmark compound in high-throughput screens for new antimicrobial agents targeting IMPDH.
Irritant;Health Hazard;Environmental Hazard